molecular formula C18H11ClN2O4 B2510751 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one CAS No. 892755-56-5

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one

Cat. No.: B2510751
CAS No.: 892755-56-5
M. Wt: 354.75
InChI Key: ZXFTVRFXQBZWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that belongs to the class of oxadiazoles and chromenones. This compound is characterized by the presence of a 1,2,4-oxadiazole ring fused with a chromenone structure, which is further substituted with a 4-chlorophenyl group and a methoxy group. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with chromenone: The oxadiazole intermediate is then coupled with a chromenone derivative through a cyclization reaction, often facilitated by a base or a catalyst.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the chromenone structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, making it a candidate for studies on its effects on various biological systems.

    Medicine: Due to its potential pharmacological properties, it is investigated for its use in drug development, particularly as an antimicrobial and anticancer agent.

    Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-8-ethoxy-2H-chromen-2-one
  • 1,2,4-oxadiazole derivatives with trifluoromethyl pyridine moiety
  • 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives

Uniqueness

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one stands out due to its specific combination of the oxadiazole and chromenone rings, along with the presence of the 4-chlorophenyl and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18H14ClN3O3C_{18}H_{14}ClN_{3}O_{3} and a molecular weight of approximately 363.77 g/mol. Its structure includes an oxadiazole ring and a chromenone moiety, which are key to its biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
10cHCT-1165.55
10cHePG-21.82
10cMCF-72.86

The compound's mechanism appears to involve the induction of apoptosis in cancer cells, characterized by chromatin condensation and externalization of phosphatidylserine .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. Research indicates that oxadiazole derivatives can modulate inflammatory pathways effectively. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vivo models .

Case Studies

  • Study on Antiproliferative Effects : A recent study highlighted the antiproliferative effects of oxadiazole derivatives on human cancer cell lines. The study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
  • Mechanistic Insights : Another investigation revealed that the biological activity of these compounds could be attributed to their ability to activate apoptotic pathways through caspase activation and modulation of the Bax/Bcl-2 ratio in cancer cells . This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. Q1: What are the established synthetic routes for synthesizing the chromen-2-one and oxadiazole moieties in this compound?

Methodological Answer: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where malonic acid reacts with substituted phenols in phosphorous oxychloride (POCl₃) catalyzed by ZnCl₂ . For the oxadiazole moiety, cyclization of carbohydrazides with aryl acids in POCl₃ under reflux (2–4 hours) is effective, followed by purification via silica gel column chromatography (n-hexane/ethyl acetate, 8:2) . Key steps include controlling reaction temperature (130°C for oxadiazole formation) and stoichiometric ratios to minimize side products.

Q. Q2: How is the crystal structure of this compound determined and refined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using a diffractometer, and structure solution/refinement is achieved via the SHELX suite (e.g., SHELXL for refinement). Key parameters include resolving twinning (if present) and refining anisotropic displacement parameters. SHELXTL (Bruker AXS) or open-source SHELXL can handle high-resolution data, with R-factors <5% indicating reliable models .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in biological activity data between similar oxadiazole-chromenone derivatives?

Methodological Answer: Contradictions often arise from differences in substituent positioning or purity. To address this:

  • Perform HPLC-MS to verify compound purity (>95% recommended).
  • Use dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (e.g., cell lines, incubation times).
  • Compare structural analogs (e.g., 4-chlorophenyl vs. 2,4-difluorophenyl substituents) to identify SAR trends . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cannabinoid receptors or kinases .

Q. Q4: What strategies optimize the synthetic yield of the oxadiazole ring without generating hydrolyzed by-products?

Methodological Answer:

  • Reagent Selection: Use anhydrous POCl₃ and strictly control moisture.
  • Catalysis: Add catalytic ZnCl₂ (0.1–0.5 eq) to accelerate cyclization .
  • Workup: Quench reactions with crushed ice to precipitate products, minimizing hydrolysis.
  • Purification: Employ gradient elution in column chromatography (n-hexane → ethyl acetate) to separate oxadiazole products from unreacted acids .

Q. Q5: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with G-protein-coupled receptors) to assess stability.
  • QSAR Modeling: Use descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetic properties.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in further functionalization .

Q. Data Contradiction Analysis

Q. Q6: Conflicting solubility data are reported for this compound in DMSO vs. ethanol. How should researchers validate these discrepancies?

Methodological Answer:

  • Experimental Validation: Prepare saturated solutions in both solvents, filter, and quantify solubility via UV-Vis spectroscopy (λ_max for chromen-2-one ≈ 320 nm).
  • Thermodynamic Analysis: Measure melting points and calculate Hansen solubility parameters to correlate with solvent polarity .
  • Crystallography: Assess crystal packing (e.g., π-π stacking in SHELXL-refined structures) to explain solubility differences .

Q. Methodological Troubleshooting

Q. Q7: During scale-up synthesis, the product purity drops below 90%. What steps mitigate this?

Methodological Answer:

  • Process Optimization: Use flow chemistry for controlled POCl₃ addition, reducing exothermic side reactions.
  • Crystallization: Recrystallize from ethanol/water (7:3 v/v) to remove polar impurities.
  • Analytical Monitoring: Implement in-line FTIR to track reaction progress and detect intermediates .

Q. Structural and Functional Analysis

Q. Q8: How does the 4-chlorophenyl group influence the compound’s electronic properties compared to unsubstituted phenyl?

Methodological Answer:

  • Spectroscopic Analysis: Compare UV-Vis spectra; the electron-withdrawing Cl group red-shifts absorbance due to extended conjugation.
  • Electrochemical Studies: Cyclic voltammetry reveals a lower reduction potential (-1.2 V vs. Ag/AgCl) for the chlorophenyl derivative, indicating higher electron deficiency .

Q. Biological Evaluation

Q. Q9: What assays are recommended for evaluating antimicrobial activity, and how are false positives minimized?

Methodological Answer:

  • Broth Microdilution (CLSI guidelines): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include resazurin as a viability indicator.
  • Cytotoxicity Controls: Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial vs. cytotoxic effects.
  • Checkerboard Assays: Combine with known antibiotics (e.g., ciprofloxacin) to identify synergistic/antagonistic effects .

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O4/c1-23-13-6-7-15-11(8-13)9-14(18(22)24-15)17-20-16(21-25-17)10-2-4-12(19)5-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFTVRFXQBZWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.